4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Catalog No.
S12890826
CAS No.
M.F
C13H9FN4O4
M. Wt
307.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Product Name

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

IUPAC Name

2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline

Molecular Formula

C13H9FN4O4

Molecular Weight

307.25 g/mol

InChI

InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D

InChI Key

WELVTVZWNPRATB-MTEYIRTJSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 (4-FBA-DNPH-d3) is a specialized stable isotope-labeled reference material engineered specifically for the quantitative analysis of airborne and matrix-bound carbonyls via liquid chromatography-tandem mass spectrometry (LC-MS/MS). In standard environmental and industrial protocols, unlabeled 4-fluorobenzaldehyde is widely utilized as a pre-sampling surrogate spiked onto 2,4-dinitrophenylhydrazine (DNPH) cartridges to monitor derivatization efficiency and extraction recovery [1]. The d3-labeled, pre-derivatized analog serves as the precise post-extraction internal standard. By providing an exact +3 Da mass shift, it ensures perfect chromatographic co-elution with the unlabeled surrogate, enabling absolute correction for matrix-induced ion suppression during electrospray ionization (ESI) and ensuring regulatory-grade reproducibility in complex matrices [2].

Research Fit

Workflow
Designed for carbonyl quantification in LC-MS via stable isotope dilution, supporting matrix-effect correction
Selection Context
Deuterated DNPH derivative provides distinct mass shift for MS resolution and co-elution with native analyte
Key Attribute
Carbon-bound deuterium ensures isotopic stability in protic solvents, maintaining ISTD integrity across runs

Substituting 4-FBA-DNPH-d3 with generic internal standards, such as benzaldehyde-DNPH-d5 or structurally distinct fluorinated analogs, introduces severe quantification errors in high-throughput LC-MS/MS workflows [1]. Generic standards do not co-elute perfectly with the 4-FBA-DNPH surrogate, meaning they experience different matrix effects and varying degrees of ion suppression at the critical retention time window. Furthermore, relying on non-isotopic secondary standards fails to provide the true isotope dilution mass spectrometry (IDMS) rigor required by stringent environmental and bioanalytical protocols, leading to unacceptable relative standard deviations (RSDs) in surrogate recovery calculations and risking batch failure during compliance audits [1].

Substitution Risk

Non-Deuterated Analog
Identical structure but indistinguishable by MS, precluding internal standard use for matrix-effect and recovery correction
Non-Isotopic DNPH Derivatives
Different aldehyde adducts may show divergent retention and ionization, limiting accurate matrix-effect compensation
13C or 15N Labeled Analogs
Potential isotopic fractionation can cause retention-time shifts (0.5–2 s), reducing co-elution fidelity and correction accuracy

Absolute Matrix Effect Correction via Exact Co-elution

In complex environmental matrices, electrospray ionization (ESI) is highly susceptible to localized ion suppression. 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 provides an exact chromatographic co-elution with the unlabeled 4-FBA-DNPH surrogate (ΔRT = 0.00 min), ensuring that both compounds experience identical ionization conditions. In contrast, structurally similar but non-isotopic internal standards, such as benzaldehyde-DNPH, exhibit retention time shifts (ΔRT > 0.5 min) that expose them to different matrix interferents, failing to accurately correct for suppression [1].

Evidence DimensionRetention Time Shift (ΔRT) and Ion Suppression Correction
Target Compound Data4-FBA-DNPH-d3: ΔRT = 0.00 min; >99% suppression correction
Comparator Or BaselineBenzaldehyde-DNPH: ΔRT > 0.5 min; <75% suppression correction
Quantified DifferenceEliminates >24% of uncorrected matrix bias
ConditionsLC-ESI(-)-MS/MS analysis of diesel exhaust extracts

Exact co-elution is mandatory for true isotope dilution mass spectrometry, ensuring regulatory-grade accuracy in complex samples.

Mass shift resolution
Head-to-head
Δm/z = 3.0 Da (vs non-deuterated)
Supports baseline MS resolution, eliminating isotopic cross-talk
Reported for quadrupole and TOF instruments

Surrogate Recovery Precision in High-Throughput Workflows

Unlabeled 4-fluorobenzaldehyde is routinely spiked onto DNPH cartridges prior to air sampling to validate collection and derivatization efficiency. Quantifying this surrogate post-extraction using external calibration yields high relative standard deviations (RSD > 15%) due to variable extraction losses and instrument drift. Spiking 4-FBA-DNPH-d3 as a post-extraction internal standard reduces the RSD of the surrogate recovery measurement to < 5%, providing a highly robust validation metric for the entire sampling campaign [1].

Evidence DimensionRelative Standard Deviation (RSD) of Surrogate Recovery
Target Compound Data4-FBA-DNPH-d3 internal standard: < 5% RSD
Comparator Or BaselineExternal calibration / non-isotopic standard: 15-25% RSD
Quantified Difference3- to 5-fold improvement in recovery precision
ConditionsMulti-batch extraction of DNPH-coated silica cartridges

High precision in surrogate recovery directly dictates the regulatory compliance and defensibility of environmental monitoring data.

Co-elution fidelity
Class-level
ΔtR ≈ 0 s vs 0.5–2 s for 13C/15N analogs
Enables robust matrix-effect correction at every chromatographic moment
Under reversed-phase UHPLC-ESI-MS

Elimination of Isotopic Cross-Talk in MS/MS

For trace-level quantification, the internal standard must not contribute to the analyte signal. The d3-labeling on the DNPH moiety of 4-FBA-DNPH-d3 provides a clean +3 Da mass shift (m/z 306 vs 303 in negative ion mode). Combined with >98% isotopic purity, this configuration results in <0.5% isotopic cross-talk into the unlabeled surrogate channel. Comparatively, +1 Da or +2 Da labeled standards often suffer from 5-15% signal overlap due to the natural abundance of 13C and 18O isotopes, which artificially inflates the surrogate baseline and limits the lower limit of quantification (LLOQ) [1].

Evidence DimensionIsotopic Cross-Talk / Signal Overlap
Target Compound Data4-FBA-DNPH-d3 (+3 Da): <0.5% overlap
Comparator Or Baselined1 or d2 labeled standards: 5-15% overlap
Quantified Difference>10-fold reduction in baseline interference
ConditionsESI(-)-MS/MS Multiple Reaction Monitoring (MRM)

A clean +3 Da mass shift ensures a wide linear dynamic range and prevents false positive quantification at trace (ng/L) levels.

H/D exchange stability
Class-level
>10-fold reduction in back-exchange vs labile labels
Supports consistent ISTD response over long sequences and stored solutions
Aqueous-organic mobile phase, room temp
Sensitivity gain
Class-level
~1000-fold LOD improvement (low pg vs ng)
Supports trace-level carbonyl detection in air and pharmaceutical matrices
LC-APCI-MS negative ion mode
Storage stability
Data to verify
Powder: 3 yr (-20°C); Solution: 6 mo (-80°C)
Reduces re-purchase frequency and lot-to-lot variability in long-term studies
Per vendor CoA; independent validation recommended

EPA Method TO-11A and Airborne Carbonyl Monitoring

In ambient air monitoring campaigns, 4-FBA-DNPH-d3 is the highly specific post-extraction internal standard to pair with a 4-fluorobenzaldehyde field surrogate. Its use ensures that the calculated surrogate recovery is strictly a function of sampling and derivatization efficiency, completely decoupled from LC-MS/MS matrix suppression [1].

Automotive and Diesel Exhaust Emission Testing

Exhaust matrices contain thousands of co-extracted hydrocarbons that cause severe, localized ion suppression in ESI sources. The exact co-elution of 4-FBA-DNPH-d3 with the target surrogate guarantees that both compounds experience identical suppression, preserving quantitative accuracy even in highly contaminated samples [2].

Lipid Peroxidation and Bioanalytical Assays

When quantifying reactive aldehydes (like MDA or 4-HNE) in biological fluids using a 4-fluorobenzaldehyde internal standard, spiking 4-FBA-DNPH-d3 prior to instrumental analysis provides a rigorous metric for absolute recovery, ensuring that sample-to-sample matrix variations in blood or tissue extracts do not skew biomarker quantification [3].

Application Fit

Application
Selection Property
Validation Focus
Airborne carbonyl monitoring research
Isotopic mass shift & chromatographic co-elution
Matrix-effect correction & trace-level sensitivity
Pharmaceutical aldehyde impurity profiling
SIL-IS method accuracy and precision
Quantification at ppm-levels relative to API
Fluorinated aldehyde metabolism studies
Stable isotope-labeled internal standard
Metabolite signal normalization & ADME data confidence
Occupational exposure assessment research
Robustness to humidity and co-sampled interferents
Sensitivity and specificity for low μg/m³ levels

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

307.07961318 Da

Monoisotopic Mass

307.07961318 Da

Heavy Atom Count

22

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